molecular formula C26H31Cl3F3NO B180033 Halofantrine hydrochloride CAS No. 106927-11-1

Halofantrine hydrochloride

Katalognummer: B180033
CAS-Nummer: 106927-11-1
Molekulargewicht: 536.9 g/mol
InChI-Schlüssel: WANGFTDWOFGECH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Halofantrine hydrochloride (C26H30Cl2F3NO·HCl) is a synthetic phenanthrenemethanol antimalarial agent developed by the Walter Reed Army Institute and later commercialized by SmithKline Beecham . It exists as a racemic mixture, with both enantiomers demonstrating similar in vitro activity against Plasmodium falciparum . Primarily a blood schizontocide, halofantrine targets the erythrocytic stage of malaria parasites and is effective against chloroquine-resistant strains . Its antimalarial activity arises from both the parent compound and its active metabolite, N-desbutylhalofantrine, which inhibits hemozoin formation—a critical detoxification process for malaria parasites .

Despite its efficacy, halofantrine is associated with significant cardiotoxicity, particularly dose-dependent QT interval prolongation, which limits its clinical use . Pharmacokinetically, it exhibits high intersubject variability, low oral bioavailability (~10% in fasted states), and a long elimination half-life (3–5 days), leading to accumulation during repeated dosing .

Vorbereitungsmethoden

Die Herstellung von Halofantrinhydrochlorid umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von 4-Trifluormethyl-2-(3,5-Dichlorphenyl)phenylessigsäure als Ausgangsmaterial . Die Synthese beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen und deren anschließender Umwandlung in Halofantrinhydrochlorid. Industrielle Produktionsmethoden setzen oft fortschrittliche Techniken ein, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Metabolic Pathways and Biotransformation

Halofantrine undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation to form its major active metabolite, N-desbutylhalofantrine .

Reaction Type Enzyme Involved Metabolite Key Findings
N-DealkylationCYP3A4N-Desbutylhalofantrine- 10-fold higher plasma concentrations of metabolite vs. parent drug .
HydroxylationCYP2D6Minor hydroxylated derivatives- Inhibits CYP2D6, increasing toxicity risk with co-administered drugs .
  • Stereoselectivity : The (+)-enantiomer of halofantrine is metabolized faster than the (−)-enantiomer, leading to differential accumulation and cardiotoxicity risks .

Heme Polymerization Inhibition

Halofantrine disrupts Plasmodium digestion by forming complexes with ferriprotoporphyrin IX (FPIX), preventing its detoxification into hemozoin .

Target Mechanism Effect
FPIXBinding to FPIX via π-π stacking- Blocks heme polymerization .
Competitive inhibition of heme polymerase- Parasite death due to oxidative stress .
  • Structure-Activity : The trifluoromethyl and dichlorophenanthrene groups enhance FPIX binding affinity .

HERG Potassium Channel Blockade

Halofantrine and N-desbutylhalofantrine inhibit the human ether-à-go-go-related gene (HERG) K⁺ channels, causing QT prolongation .

Compound IC₅₀ (HERG Block) Binding Site
Halofantrine21.6 nMOpen/inactivated state
N-Desbutylhalofantrine71.7 nMSimilar to parent drug
  • Irreversibility : Both compounds exhibit nearly irreversible binding to HERG channels, with minimal recovery upon washout .

Oxidative Stress Modulation

This compound enhances oxidative damage in fungal pathogens by inhibiting antioxidant defenses, synergizing with agents like plumbagin and H₂O₂ .

Interaction Effect Mechanism
Plumbagin co-administration↑ Fungal cell death- Depletes glutathione reserves .
H₂O₂ sensitization↑ Reactive oxygen species (ROS)- Inhibits catalase and superoxide dismutase .

Drug-Drug Interactions

Halofantrine’s metabolism and toxicity are influenced by concomitant medications:

Interacting Drug Effect Mechanism
Mefloquine↑ Halofantrine plasma levelsCYP3A4 inhibition .
Ketoconazole↑ QT prolongation riskCYP3A4-mediated metabolite accumulation .

Degradation Reactions

Under acidic conditions, this compound undergoes hydrolysis, releasing HCl and forming degradants .

Condition Degradation Product Toxicity
pH < 3Deschloro derivatives- Reduced antimalarial activity .
UV exposureOxidized phenanthrene products- Potential carcinogenicity .

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

Mechanism of Action
Halofantrine is classified as a blood schizonticide, effective against Plasmodium falciparum, including strains resistant to chloroquine and mefloquine. Its mechanism involves the inhibition of heme polymerization, leading to the accumulation of toxic heme derivatives within the parasite .

Clinical Efficacy
Two notable clinical trials conducted in Malawi demonstrated halofantrine's effectiveness in treating malaria. In the first trial, a single dose of 16 mg/kg resulted in a 38% recrudescence rate after 14 days. However, a subsequent trial with a regimen of 8 mg/kg every six hours for three doses achieved a remarkable 96% cure rate among children .

Study Dosage Cure Rate Recrudescence Rate
Trial 116 mg/kg (single dose)62% (not specified)38%
Trial 28 mg/kg (3 doses)96%Not reported

Antifungal Applications

Recent studies have explored halofantrine's potential as an antifungal agent, particularly against Candida albicans. Research indicates that halofantrine can enhance the efficacy of oxidative damage agents like plumbagin and menadione by inhibiting the oxidative stress response in C. albicans cells. This suggests that halofantrine may augment the fungicidal effects of these agents, presenting a novel therapeutic approach for invasive candidiasis .

Case Study: Antifungal Efficacy
In a laboratory setting, halofantrine was tested alongside various oxidative agents against C. albicans. The results showed that halofantrine significantly increased the antifungal activity by suppressing the fungus's antioxidant defenses, which are crucial for its survival under oxidative stress conditions .

Agent Tested Effectiveness with Halofantrine
PlumbaginEnhanced antifungal activity
MenadioneEnhanced antifungal activity
H2O2Enhanced antifungal activity

Pharmacokinetics and Safety Profile

Halofantrine is administered orally and exhibits erratic absorption that is improved when taken with fatty foods. The drug has a half-life ranging from 6 to 10 days, with peak plasma concentrations occurring approximately 16 hours post-administration .

Adverse Effects

While generally well-tolerated, halofantrine can cause significant side effects, including:

  • Cardiac arrhythmias due to QT prolongation
  • Gastrointestinal disturbances (e.g., abdominal pain, diarrhea)
  • Allergic reactions (e.g., urticaria)

Due to its potential for cardiotoxicity, caution is advised when prescribing halofantrine, particularly in patients with preexisting cardiac conditions or those taking other medications that may exacerbate these risks .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Halofantrine hydrochloride belongs to the aryl-amino alcohol class of antimalarials. Below is a detailed comparison with structurally and functionally related compounds:

Chemical and Pharmacological Profiles

Compound Class Mechanism of Action Key Advantages Key Limitations
Halofantrine HCl Phenanthrenemethanol Hemozoin inhibition; oxidative stress enhancer (in fungi) High efficacy against multidrug-resistant P. falciparum Cardiotoxicity (QT prolongation) ; low oral bioavailability
Lumefantrine Arylaminoalcohol Hemozoin disruption Synergistic with artemether; lower cardiotoxicity Requires co-administration with fatty foods for absorption
Quinine HCl Cinchona alkaloid Hemozoin inhibition; intercalates parasite DNA Rapid action; broad-spectrum antimalarial Cinchonism (tinnitus, nausea); QT effects
Mefloquine HCl Quinoline-methanol Hemozoin inhibition; disrupts parasite membranes Long half-life (2–3 weeks); prophylactic use Neuropsychiatric side effects (e.g., vertigo)
Chloroquine 4-Aminoquinoline Hemozoin inhibition; lysosomal alkalization Low cost; well-tolerated historically High resistance in P. falciparum

Efficacy Against Resistant Strains

  • Halofantrine : Effective against chloroquine- and multidrug-resistant P. falciparum (IC50 values in the low nM range in vitro) . However, resistance has been documented in rodent models .
  • Artemisinin Derivatives (e.g., Dihydroartemisinin): Faster parasite clearance but require combination therapy to delay resistance .
  • Lumefantrine : Used in artemether-lumefantrine combinations, showing >95% efficacy in uncomplicated malaria .

Pharmacokinetic Comparison

Parameter Halofantrine HCl Quinine HCl Mefloquine HCl Lumefantrine
Oral Bioavailability ~10% (fasted) 76–88% ~85% Variable (food-dependent)
Half-Life (t½) 3–5 days 8–12 hours 2–3 weeks 3–6 days
Active Metabolite N-desbutylhalofantrine None significant None significant None significant

Research Findings and Clinical Implications

  • Combination Therapy : Halofantrine’s cardiotoxicity limits its use in artemisinin-based combinations, unlike lumefantrine .
  • Drug Delivery Innovations: Nanocapsule formulations improved halofantrine’s efficacy in Plasmodium berghei-infected mice, reducing required doses by 50% .
  • Drug Interactions : Fluconazole co-administration increased halofantrine’s elimination half-life by 25%, highlighting CYP3A4-mediated metabolism risks .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Halofantrine hydrochloride toxicity in preclinical models?

  • Methodological Guidance :

  • Use standardized animal models (e.g., male Wistar rats) divided into dose groups (e.g., 0.7–2.8 g/kg orally every 6 hours) to evaluate dose-dependent effects .
  • Conduct histopathological analysis post-sacrifice (e.g., 48 hours after administration) with tissue processing steps: dehydration in ethanol gradients (50%–100%), paraffin embedding, and staining (e.g., hematoxylin-eosin) .
  • Monitor behavioral parameters (e.g., agility, appetite) and organ-specific changes (e.g., pancreatic interstitial swelling, testicular cellularity) to correlate clinical and histological findings .

Q. What molecular mechanisms explain this compound’s antimalarial activity?

  • Methodological Guidance :

  • Focus on its blood schizonticidal action, targeting the erythrocytic stage of Plasmodium falciparum. Use in vitro assays to study mitochondrial disruption and hemozoin inhibition .
  • Combine structural analysis (e.g., Raman spectroscopy, molecular docking) to identify pharmacophore features, such as interactions with ferriprotoporphyrin IX (FPIX) .
  • Investigate metabolic pathways (e.g., n-desbutyl halofantrine) to assess metabolite activity and cross-resistance risks with mefloquine .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data across different organ systems?

  • Methodological Guidance :

  • Compare dose-response relationships: Pancreatic toxicity (e.g., interstitial swelling at ≥2.1 g/kg ) vs. testicular effects (e.g., immature spermatocytes at therapeutic doses ). Use longitudinal studies to assess reversibility.
  • Integrate multi-organ histopathology with pharmacokinetic data (e.g., plasma concentration variability ) to identify organ-specific susceptibility thresholds.
  • Reference conflicting clinical findings (e.g., cardiac QTc prolongation in humans vs. absence of cardiac pathology in rodents) to highlight species-specific metabolic differences .

Q. What advanced spectroscopic techniques enable precise localization of Halofantrine in biological systems?

  • Methodological Guidance :

  • Employ UV resonance Raman microspectroscopy (λex = 244 nm) for subcellular localization in live parasites or mammalian cells, achieving high spatial resolution (~1 µm) .
  • Use FT-IR spectroscopy (KBr pellet method) to analyze drug-membrane interactions, focusing on lipid bilayer perturbations .
  • Validate findings with HPLC for quantitative plasma/tissue drug levels, particularly in pharmacokinetic studies with high-fat diets to account for absorption variability .

Q. Data Contradiction Analysis and Research Gaps

Q. What methodological strategies mitigate risks of cardiac toxicity in Halofantrine studies?

  • Methodological Guidance :

  • Screen for QTc prolongation in preclinical models using ECG monitoring, even at therapeutic doses (e.g., 500 mg/kg in humans) .
  • Avoid co-administering drugs that prolong QTc intervals (e.g., mefloquine) and use in vitro cardiac ion channel assays (e.g., hERG inhibition) for early risk assessment .

Q. How do reproductive toxicity findings in animal models translate to human risk?

  • Methodological Guidance :

  • Conduct fertility studies in rats at varying doses (e.g., 15–30 mg/kg) to assess reversibility of testicular changes (e.g., immature spermatocytes ).
  • Compare species-specific metabolic pathways (e.g., cytochrome P450 activity) to extrapolate risks for human reproductive health .

Q. Research Recommendations

  • Prioritize longitudinal toxicity studies to assess reversibility of pancreatic/testicular damage.
  • Develop biophotonic tools (e.g., Raman imaging) for real-time drug localization in parasite-infected cells .
  • Address clinical contradictions by harmonizing preclinical models with human pharmacokinetic variability (e.g., food effects on absorption ).

Eigenschaften

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGFTDWOFGECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045464
Record name Halofantrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36167-63-2, 66051-64-7
Record name (±)-Halofantrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36167-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halofantrine Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFANTRINE HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFANTRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.